molecular formula C9H13N3S B13982411 3,3-Dimethyl-1-(m-methylthiophenyl)triazene CAS No. 52416-14-5

3,3-Dimethyl-1-(m-methylthiophenyl)triazene

Cat. No.: B13982411
CAS No.: 52416-14-5
M. Wt: 195.29 g/mol
InChI Key: CWWODDIXPTUZOV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(m-methylthiophenyl)triazene is an organic compound belonging to the triazene family Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene typically involves the reaction of 3-methylthiophenylamine with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include low temperatures to stabilize the diazonium intermediate and prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(m-methylthiophenyl)triazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the triazene group to an amine, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-(m-methylthiophenyl)triazene has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active metabolites.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene involves its conversion to reactive intermediates, such as diazonium ions, which can interact with biological molecules. These intermediates can alkylate DNA, proteins, and other cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA alkylation, enzyme inhibition, and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-phenyltriazene: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    1,3-Diphenyltriazene: Features two phenyl groups, which influence its stability and applications.

    1-(2-Benzamide)-3-(3-nitrophenyl)triazene:

Uniqueness

3,3-Dimethyl-1-(m-methylthiophenyl)triazene is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

52416-14-5

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

N-methyl-N-[(3-methylsulfanylphenyl)diazenyl]methanamine

InChI

InChI=1S/C9H13N3S/c1-12(2)11-10-8-5-4-6-9(7-8)13-3/h4-7H,1-3H3

InChI Key

CWWODDIXPTUZOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC(=CC=C1)SC

Origin of Product

United States

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